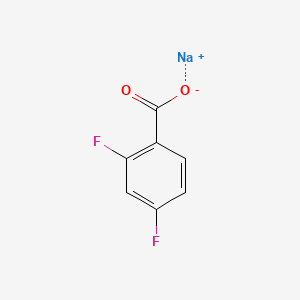

Sodium 2,4-difluorobenzoate

Description

Properties

IUPAC Name |

2,4-difluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYBIFYEWYWYAN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2O2- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701291489 | |

| Record name | Benzoic acid, 2,4-difluoro-, ion(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701291489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83198-07-6 | |

| Record name | Benzoic acid, 2,4-difluoro-, ion(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83198-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,4-difluoro-, ion(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701291489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2,4-difluoro-, ion(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Manufacturing

The primary synthesis route to sodium 2,4-difluorobenzoate involves the reaction of 2,4-difluorobenzoic acid with a sodium base, such as sodium hydroxide (B78521). ontosight.ai A common industrial method for producing the precursor, 2,6-difluorobenzoic acid, involves the hydrolysis of 2,6-difluorobenzonitrile (B137791) using sodium hydroxide in water under elevated temperature and pressure. chemicalbook.com Following the reaction, acidification precipitates the difluorobenzoic acid, which can then be neutralized to form the sodium salt. chemicalbook.com

Physical and Chemical Properties

Sodium 2,4-difluorobenzoate is typically a white solid. guidechem.com It is soluble in water and other polar solvents. guidechem.comontosight.ai The presence of the fluorine atoms on the benzene (B151609) ring influences its chemical reactivity and physical characteristics.

Table 1: of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₃F₂NaO₂ | myskinrecipes.comnih.gov |

| Molecular Weight | 180.08 g/mol | myskinrecipes.comnih.gov |

| Appearance | White solid | guidechem.com |

| Solubility | Soluble in water | guidechem.com |

| CAS Number | 83198-07-6 | myskinrecipes.com |

Coordination Chemistry and Metal Complexation

Ligand Binding Modes of the 2,4-Difluorobenzoate Anion

The carboxylate group of the 2,4-difluorobenzoate anion can adopt several coordination modes when binding to a metal center. This flexibility allows for the formation of a wide variety of molecular and supramolecular structures. The primary binding modes observed include monodentate, bidentate chelating, and various forms of bridging coordination.

In the monodentate coordination mode, the carboxylate group of the 2,4-difluorobenzoate anion binds to a metal center through a single oxygen atom. While bidentate and bridging modes are more common for carboxylates, monodentate coordination can occur, particularly in complexes containing other bulky ligands or specific solvent molecules. For instance, in studies of related fluorobenzoate complexes, such as a Ni(II) complex with 2-fluorobenzoate, the carboxylate group was found to exhibit a monodentate coordination mode. researchgate.net This type of coordination is significant as it can satisfy the coordination sphere of a metal ion while allowing for greater structural flexibility compared to rigid chelation. The choice between monodentate and other binding modes is often influenced by factors like the nature of the metal ion, the steric hindrance of other ligands present, and the reaction conditions.

Bidentate chelation is a common binding mode for the 2,4-difluorobenzoate anion, where both oxygen atoms of the carboxylate group coordinate to the same metal ion, forming a stable chelate ring. This mode is frequently observed in complexes with lanthanide ions. For example, in a series of dinuclear lanthanide complexes with the general formula [Ln(2,4-DFBA)₃(phen)]₂, the 2,4-difluorobenzoate ligand displays a bidentate chelate coordination mode. doi.org Similarly, in a centrosymmetric dinuclear terbium(III) complex, [Tb₂(C₇H₃F₂O₂)₆(C₁₀H₈N₂)₂], the Tb(III) ion is coordinated by O,O'-bidentate 2,4-difluorobenzoate anions. nih.govresearchgate.netiucr.org This chelation contributes to the stability of the resulting complex.

The 2,4-difluorobenzoate anion frequently acts as a bridging ligand, connecting two or more metal centers. This is a key factor in the formation of polynuclear complexes, coordination polymers, and metal-organic frameworks. Several distinct bridging modes have been identified:

Bridging Bidentate: In this mode, each of the two carboxylate oxygen atoms binds to a different metal ion. This is a prevalent mode in lanthanide complexes. For example, in binuclear dysprosium(III) complexes, two central Dy(III) ions are connected by four 2,4-difluorobenzoate ligands in a bridging double-dentate coordination mode. doi.org

Bridging Tridentate: More complex bridging, where the carboxylate group coordinates to metal ions in a tridentate fashion, has also been observed. In a lanthanum(III) complex, [La(2,4-DFBA)₃(phen)]₂, some 2,4-difluorobenzoate ligands were found to be in a bridged tri-dentate coordination mode. doi.org

Mixed Chelate and Bridging: The 2,4-difluorobenzoate ligand can also exhibit a combination of chelation and bridging. In a dinuclear terbium(III) complex, one of the bidentate chelating anions also bonds to a second Tb(III) center through one of its oxygen atoms, demonstrating a mixed coordination behavior. nih.govresearchgate.netiucr.org

These varied bridging capabilities allow for the construction of intricate and high-dimensional structures.

Formation of Coordination Polymers and Supramolecular Architectures

The ability of the 2,4-difluorobenzoate anion to adopt multiple coordination modes, especially bridging, facilitates the formation of coordination polymers and extended supramolecular architectures. These structures are built up from repeating metal-ligand units.

In lanthanide complexes, the 2,4-difluorobenzoate ligands, in conjunction with other coligands like 1,10-phenanthroline (B135089) (phen) or 2,2':6',2''-terpyridine (terpy), can form one-dimensional (1D) chains. doi.org These chains can then self-assemble into higher-dimensional structures through non-covalent interactions. For instance, adjacent 1D chains in [Ln(2,4-DFBA)₃(phen)]₂ complexes are interconnected by C-H···F hydrogen bonds, forming a two-dimensional (2D) faceted supramolecular structure. doi.org Similarly, π-π stacking interactions between the aromatic rings of the ligands can also play a crucial role in stabilizing these 2D structures. pku.edu.cn The synthesis of such coordination polymers demonstrates how the interplay of coordination bonds and weaker intermolecular forces can be used to design complex materials. doi.org

Coordination Complexes with Lanthanide Ions

The 2,4-difluorobenzoate anion has proven to be an effective ligand for the synthesis of a wide array of lanthanide coordination complexes. These complexes are of interest due to the unique photoluminescent and magnetic properties often exhibited by lanthanide ions.

A variety of lanthanide complexes incorporating the 2,4-difluorobenzoate ligand have been synthesized and structurally characterized. Common synthetic methods include solution-based techniques such as solvent volatilization at room temperature. doi.orgpku.edu.cnbohrium.com For example, a series of binuclear complexes with the general formula [Ln(2,4-DFBA)₃(phen)]₂ (where Ln = La, Gd, Tb, Dy, Ho, Sm, Eu, Er) have been successfully synthesized by the volatilization of a solution containing the lanthanide salt, 2,4-difluorobenzoic acid, and 1,10-phenanthroline. doi.orgpku.edu.cnbohrium.com

Single-crystal X-ray diffraction is the primary technique used for the structural elucidation of these complexes. These studies have revealed a diversity of structures:

Binuclear Complexes: Many of these complexes are binuclear, with two lanthanide centers bridged by multiple 2,4-difluorobenzoate ligands. doi.orgpku.edu.cn

Coordination Number and Geometry: The coordination number of the lanthanide ion in these complexes is typically high, commonly 8 or 9. For instance, in [Ln(2,4-DFBA)₃(phen)]₂ complexes, the coordination number is nine for lighter lanthanides like La, resulting in a muffin-shaped geometry, while for heavier lanthanides like Dy, it is eight, adopting a biaugmented trigonal prism geometry. doi.org In another terbium complex, the Tb(III) ion is nine-coordinate, with an irregular TbN₂O₇ coordination sphere. nih.goviucr.org

The structural characterization of these complexes provides fundamental insights into the coordination preferences of lanthanide ions with fluorinated carboxylate ligands and is essential for understanding their resulting physical properties.

Luminescent Properties and Energy Transfer Mechanisms in Lanthanide Complexes

Lanthanide complexes containing 2,4-difluorobenzoate ligands often exhibit characteristic luminescence, which arises from an efficient energy transfer process from the organic ligands to the central lanthanide ion. This phenomenon, known as the "antenna effect," is crucial for enhancing the inherently weak f-f electronic transitions of lanthanide ions.

Several studies have investigated the luminescent properties of binuclear lanthanide complexes with the general formula [Ln(2,4-DFBA)₃(phen)]₂, where Ln represents a lanthanide ion (e.g., Sm, Eu, Tb, Dy), 2,4-DFBA is 2,4-difluorobenzoate, and phen is 1,10-phenanthroline. researchgate.netnih.gov These complexes display the characteristic emission spectra of the respective lanthanide ions. For instance, the europium(III) complex shows sharp emission peaks corresponding to the ⁵D₀ → ⁷Fⱼ (j = 0, 1, 2, 3, 4) transitions, with the ⁵D₀ → ⁷F₂ transition being particularly intense, indicating a low-symmetry coordination environment around the Eu(III) ion. nih.gov Similarly, the terbium(III) complex exhibits characteristic green luminescence arising from ⁵D₄ → ⁷Fⱼ (j = 6, 5, 4, 3) transitions. researchgate.netnih.gov The dysprosium(III) and samarium(III) complexes also show their characteristic emissions. nih.gov

The mechanism of luminescence involves the absorption of ultraviolet light by the organic ligands (2,4-difluorobenzoate and phenanthroline), which act as sensitizers. The ligands then transfer the absorbed energy to the central lanthanide ion, which subsequently de-excites through its characteristic f-f transitions, resulting in the observed luminescence. ru.nl The efficiency of this energy transfer is dependent on the energy levels of the ligand's triplet state and the resonant energy levels of the lanthanide ion. Theoretical calculations, such as Density Functional Theory (DFT), have been employed to determine the HOMO and LUMO energy levels of the ligands to better understand and explain the fluorescence enhancement mechanism. researchgate.net The fluorescence lifetimes of these complexes have also been measured, providing further insight into the dynamics of the energy transfer process. For example, the fluorescence lifetimes for the Eu(III) and Tb(III) complexes of the type [Ln(2,4-DFBA)₃(phen)]₂ have been reported to be 1.288 ms (B15284909) and 0.648 ms, respectively. nih.gov

In a one-dimensional europium(III) coordination polymer with the formula {[Eu(2,4-DFBA)₃(H₂O)₂]·H₂O}n, intense luminescence at room temperature has been observed, corresponding to the ⁵D₀ → ⁷Fⱼ (j = 0–4) transitions of the Eu(III) ion. researchgate.net This demonstrates that the 2,4-difluorobenzoate ligand can effectively sensitize the luminescence of lanthanide ions in various structural arrangements.

Thermodynamic Investigations of Lanthanide Complex Formation

The thermodynamic properties of lanthanide complexes with 2,4-difluorobenzoate provide valuable information about their stability and formation processes. Studies on a series of binuclear lanthanide complexes, [Ln(2,4-DFBA)₃(phen)]₂ (Ln = La, Gd, Tb, Dy, Ho), have included investigations into their thermal behavior. researchgate.net

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) have been used to study the thermal decomposition of these complexes. The results of these analyses help in understanding the thermal stability of the compounds and the nature of the coordinated and uncoordinated solvent molecules. rsc.org

Furthermore, the molar heat capacities of some of these complexes, specifically the Dy(III) and Ho(III) analogues, have been determined using DSC. From this data, thermodynamic functions such as enthalpy and entropy can be calculated. researchgate.net These thermodynamic parameters are crucial for understanding the relationship between the structure of the complexes and their thermal stability. The study of these properties provides meaningful data for the design and synthesis of new lanthanide materials with potential applications. researchgate.net

Coordination Complexes with Transition Metal Ions

The coordination chemistry of 2,4-difluorobenzoate with transition metal ions is less explored compared to that with lanthanide ions. However, the versatile coordination modes of the carboxylate group suggest the potential for the formation of a wide variety of structures, including mononuclear, dinuclear, and polymeric complexes with interesting magnetic properties.

Synthesis and Structural Aspects of Transition Metal-2,4-difluorobenzoate Complexes

While specific studies on the synthesis and crystal structure of transition metal complexes solely with 2,4-difluorobenzoate are limited in the readily available literature, related structures with other fluorinated benzoates provide insights into the expected coordination behavior. For instance, dinuclear copper(II) complexes with a paddle-wheel structure are commonly formed with carboxylate ligands. aps.org In such a structure, four carboxylate ligands bridge two copper(II) ions, and the axial positions can be occupied by solvent molecules or other ligands.

A study on a dinuclear copper(II) complex with 3,4-difluorobenzoate, [Cu₂(3,4-F₂C₆H₃CH₂COO)₄(L)₂] where L is a methylpyridine, shows the typical paddle-wheel structure with bridging bidentate coordination of the carboxylate ligand. aps.org It is reasonable to expect that 2,4-difluorobenzoate could form similar dinuclear or polymeric structures with various transition metal ions like copper(II), cobalt(II), nickel(II), and manganese(II). The specific structural outcome would depend on the metal ion, the solvent system, and the presence of any co-ligands.

Magnetic Properties (if solely from structural data without biological context)

The magnetic properties of transition metal complexes are highly dependent on their electronic structure and the geometric arrangement of the metal centers. In multinuclear complexes, the bridging ligands play a crucial role in mediating magnetic exchange interactions between the metal ions.

For hypothetical dinuclear copper(II) complexes of 2,4-difluorobenzoate with a paddle-wheel structure, antiferromagnetic coupling between the two copper(II) centers (S=1/2) would be expected. The strength of this coupling is influenced by the nature of the bridging carboxylate ligand.

While direct magnetic data for transition metal-2,4-difluorobenzoate complexes is scarce in the reviewed literature, studies on analogous systems with other fluorinated benzoates suggest that these ligands can mediate magnetic interactions. For instance, dinuclear copper(II) complexes with other carboxylate bridges have been shown to exhibit antiferromagnetic coupling. aps.org The study of the magnetic properties of such complexes, typically through variable-temperature magnetic susceptibility measurements, provides valuable information about the nature and magnitude of the magnetic exchange interactions.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. For the 2,4-difluorobenzoate anion, various methods have been employed to elucidate its behavior.

Density Functional Theory (DFT) has become a primary tool for studying fluorinated benzoate (B1203000) systems due to its balance of accuracy and computational cost. Hybrid functionals, such as B3LYP, are frequently used to investigate geometric structures, vibrational spectra, and electronic properties. researchgate.net Studies on lanthanide complexes incorporating 2,4-difluorobenzoate (2,4-DFBA) as a ligand have utilized DFT calculations with the 6-311G(d,p) basis set to determine the electronic characteristics of the ligands. researchgate.netdoi.org These calculations are crucial for understanding properties like fluorescence, which arises from ligand-to-metal energy transfer. researchgate.netdoi.org DFT has also been applied to explore the conformational stability of related molecules, such as phenyl-2,3-difluorobenzoate, by analyzing torsional potentials at the DFT/M062X/6-31+g** level of theory. rsc.org

While DFT is prevalent, traditional ab initio methods like the Hartree-Fock (HF) method and post-HF methods (like Møller-Plesset perturbation theory, MP2) also serve as important computational tools, although they are often more computationally demanding. researchgate.netsioc-journal.cn These methods are sometimes used as a benchmark for DFT results.

For larger and more complex systems involving fluorobenzoate moieties, semi-empirical methods can offer a computationally efficient alternative for preliminary analysis. wustl.edu For instance, semi-empirical calculations have been employed in the study of complex liquid crystalline materials that incorporate a difluorobenzoate core, demonstrating the utility of these faster methods for screening and initial conformational searches. researchgate.net

Molecular Conformation and Geometrical Optimization

Determining the most stable three-dimensional arrangement of atoms, or conformation, is a critical first step in any computational study, as it provides the low-energy structure upon which other properties are calculated. Geometrical optimization of the 2,4-difluorobenzoate anion involves finding the coordinates that correspond to a minimum on the potential energy surface. This optimized structure is essential for accurate predictions of vibrational frequencies, electronic transitions, and reaction pathways.

Computational studies, such as those used to inform substrate choices for decarboxylative cross-coupling reactions, have provided optimized geometries for the 2,4-difluorobenzoate anion. whiterose.ac.uk The Cartesian coordinates for one such optimized structure are detailed below.

| Atom | Element | X (Å) | Y (Å) | Z (Å) |

|---|---|---|---|---|

| C | Carbon | -1.23981917 | 1.90671515 | 0.20285711 |

| C | Carbon | -1.72796261 | 3.15574670 | -0.12608524 |

| H | Hydrogen | -2.42549586 | 3.67467165 | 0.49774799 |

| C | Carbon | -1.29389155 | 3.73368979 | -1.29478920 |

| F | Fluorine | -1.75680268 | 4.96875048 | -1.65127826 |

| C | Carbon | -0.40086809 | 3.09848595 | -2.11624527 |

| H | Hydrogen | -0.06684043 | 3.56022072 | -3.01950598 |

| C | Carbon | 0.06546587 | 1.84644651 | -1.76316047 |

| F | Fluorine | 0.94830203 | 1.28717959 | -2.62353826 |

| C | Carbon | -0.34422117 | 1.22618914 | -0.59690332 |

| O | Oxygen | -0.03874000 | 0.05995400 | -0.48510000 |

| O | Oxygen | -0.03874000 | 1.90671515 | 0.20285711 |

Data sourced from computational analysis of 2,4-Difluorobenzoate (cis conformation). whiterose.ac.uk

Analysis of Vibrational Frequencies and Electronic Transitions

Computational methods are invaluable for interpreting and predicting vibrational spectra (Infrared and Raman). Theoretical frequency calculations help in the assignment of experimental spectral bands to specific molecular motions. For benzoate derivatives, DFT calculations have shown good agreement with experimental data, particularly for characteristic peaks like the C=O stretching frequency. researchgate.net It is a common practice to apply a scaling factor to the calculated harmonic frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving the match with experimental fundamental frequencies. nist.gov

| Vibrational Mode | Typical Calculated Region (cm⁻¹) | Typical Experimental Region (cm⁻¹) | Methodology Note |

|---|---|---|---|

| Aromatic C-H Stretch | 3048 - 3064 | ~3000 - 3100 | Calculated values for a related compound using B3LYP and B3PW91 functionals. researchgate.net |

| Carbonyl C=O Stretch | ~1640 - 1920 | 1639 - 1653 | This vibration is sensitive to conjugation and intermolecular interactions. researchgate.netresearchgate.net |

Note: The data presented is illustrative of the methodology and based on closely related compounds, as specific comprehensive spectral data for Sodium 2,4-difluorobenzoate was not available in the cited literature. researchgate.net

Similarly, electronic transitions, observed via UV-Vis spectroscopy, can be modeled. Time-dependent DFT (TD-DFT) is the standard approach for calculating vertical excitation energies, which correspond to the absorption maxima in an experimental spectrum. For a similar compound, experimental absorption peaks were identified at 248.0 and 281.0 nm, values which can be correlated with theoretically computed electronic excitations. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that provides insights into the chemical reactivity, kinetic stability, and electronic transport properties of a molecule. nih.gov A smaller gap generally implies higher reactivity. nih.gov

In the context of lanthanide complexes synthesized with 2,4-difluorobenzoate ligands, DFT calculations were performed to determine the HOMO and LUMO energy levels of the ligands. researchgate.netdoi.org This analysis was instrumental in explaining the fluorescence mechanism of the resulting complexes, as the relative energies of the ligand's orbitals and the metal's orbitals dictate the efficiency of the energy transfer process that leads to luminescence. researchgate.netdoi.org

| Analysis | Purpose in Cited Research | Key Insight |

|---|---|---|

| HOMO-LUMO Calculation | To determine the singlet and triplet state energy levels of the 2,4-difluorobenzoate ligand. researchgate.netdoi.org | Explained the energy transfer mechanism and fluorescence enhancement in lanthanide complexes. researchgate.netdoi.org |

| Energy Gap (ΔE) | To understand the electronic properties and potential for charge transfer. nih.gov | A smaller energy gap is indicative of higher chemical reactivity and polarizability. nih.gov |

Computational Insights into Reaction Mechanisms and Stability

Theoretical calculations provide a powerful lens through which to view reaction mechanisms, offering details about transition states and reaction energy profiles that can be difficult to probe experimentally.

For reactions involving 2,4-difluorobenzoate, computational studies have been used to guide experimental design. For example, in the development of decarboxylative cross-coupling reactions, small-scale DFT calculations were used to make informed choices about suitable substrates. whiterose.ac.uk Furthermore, studies on the enzymatic reactions of benzoate dioxygenase with fluorinated substrates have used computational methods to correlate the rate of product formation with the calculated electron density at the substrate's carbon atoms. nih.gov This suggests a mechanism involving an initial electrophilic attack by a reactive iron-oxygen species, an insight derived directly from a combination of experimental kinetics and theoretical calculations. nih.gov

The inherent reactivity of the 2,4-difluorobenzene core, particularly in nucleophilic aromatic substitution (SNAr) reactions, can also be rationalized through computational models that explain regioselectivity based on the electronic effects of the substituents. researchgate.net Finally, computational analysis contributes to understanding the thermal stability of compounds by identifying the most stable conformations and estimating the energy barriers for decomposition or isomerization.

Chemical Reactivity and Mechanistic Pathways

Electrochemical Transformations

The electrochemical behavior of fluorinated aromatic compounds is a subject of considerable interest, particularly concerning the cleavage of the robust carbon-fluorine (C-F) bond. The reduction potential of the aromatic ring and the stability of the resulting intermediates are key factors in determining the reaction pathway.

Electrosynthetic C-F Bond Cleavage Mechanisms

The electrosynthetic cleavage of C-F bonds in aryl fluorides typically proceeds through a stepwise dissociative electron transfer mechanism. rsc.org The initial step involves the transfer of an electron to the aromatic ring, forming a radical anion. rsc.org The stability of this radical anion is crucial; it can either undergo a subsequent chemical reaction or be further reduced. In the case of fluorobenzoates, the π* orbital of the extended aromatic system is the initial electron acceptor, with the charge subsequently being transferred to the C-F bond. rsc.org

The fate of the radical anion is dependent on the specific molecular structure and the reaction conditions. For some fluorinated compounds, the radical anion is unstable and rapidly decomposes, cleaving the C-F bond to form an aryl radical and a fluoride (B91410) ion. rsc.org A second single electron transfer to the aryl radical, followed by protonation, results in the hydrodefluorinated product. rsc.org

Hydrodefluorination Pathways

Hydrodefluorination, the replacement of a fluorine atom with a hydrogen atom, is a common electrochemical transformation for organofluorine compounds. For fluorinated aromatic carboxylic acids, the process can be selective, with the position of the fluorine atom influencing the reaction's feasibility. Studies on pentafluorobenzoic acid have shown that it can be selectively reduced to 2,3,5,6-tetrafluorobenzoic acid in good yield. rsc.org The mechanism is governed by factors such as the cathode potential, the acidity of the medium, and the composition of the base electrolyte. rsc.org

While specific studies on the complete hydrodefluorination of sodium 2,4-difluorobenzoate are not extensively detailed in the reviewed literature, the general mechanism for aryl fluorides suggests a pathway involving the formation of a radical anion, followed by C-F bond cleavage and subsequent protonation. rsc.org The presence of two fluorine atoms on the benzene (B151609) ring of 2,4-difluorobenzoate would influence the reduction potential and the stability of the radical anion intermediate compared to monofluorinated analogs.

Electrochemical Dimerization Reactions

An alternative pathway to hydrodefluorination is electrochemical dimerization. Research on methyl-4-fluorobenzoate has shown that it undergoes electro-dimerization rather than C-F bond cleavage. rsc.org The proposed mechanism for this dimerization involves the coupling of two initially formed radical anions, followed by the cleavage of the C-F bonds. rsc.org This suggests that for certain fluorinated benzoates, the radical anion is sufficiently stable to undergo a bimolecular reaction before C-F bond scission occurs. The specific pathway taken, whether hydrodefluorination or dimerization, is highly dependent on the substrate and the electrochemical conditions.

Photochemical Reactions and Photoinduced Transformations

The photochemical reactivity of fluorinated aromatic compounds is governed by the absorption of ultraviolet (UV) light, which can lead to the excitation of the molecule and subsequent chemical reactions. These reactions can include C-F bond cleavage, hydroxylation, and other transformations.

The direct photolysis of fluorinated compounds often involves the use of UV radiation. nih.gov For many fluorinated aromatics, this can lead to the cleavage of the C-F bond, a process known as defluorination. nih.gov The efficiency of this process is influenced by the wavelength of the light and the presence of other substances in the reaction medium. nih.gov

In addition to direct photolysis, photochemical processes can involve the generation of reactive radical species, such as hydroxyl radicals (•OH) and hydrated electrons (e-aq), which can then react with the fluorinated compound. nih.gov These radicals are powerful agents for the degradation of persistent organic pollutants.

While specific studies detailing the photochemical degradation pathways of 2,4-difluorobenzoic acid are limited, general principles from studies on other fluorinated aromatic compounds can be inferred. The degradation would likely proceed through pathways involving either direct photolysis leading to C-F bond cleavage or attack by photochemically generated reactive species. The presence of two fluorine atoms and a carboxylate group on the aromatic ring would influence the molecule's absorption spectrum and its reactivity towards these species.

Degradation Mechanisms in Environmental Contexts

The environmental fate of this compound is largely determined by its susceptibility to microbial degradation. Microorganisms have evolved diverse enzymatic machinery to break down halogenated aromatic compounds, which can serve as a basis for understanding the potential degradation pathways of this compound.

Microbial Degradation Pathways (e.g., ring cleavage, dehalogenation)

The microbial degradation of halogenated aromatics is a key process in their removal from the environment. nih.gov Bacteria, in particular, have been shown to degrade a variety of these compounds through different catabolic pathways. nih.gov

Dehalogenation: A critical step in the biodegradation of halogenated compounds is the cleavage of the carbon-halogen bond. This can occur through several enzymatic mechanisms, including hydrolytic, reductive, and oxidative dehalogenation. nih.gov Hydrolytic dehalogenation involves the replacement of a halogen with a hydroxyl group from water. nih.gov Studies on monofluorobenzoates have identified bacteria capable of this transformation. For instance, some bacteria can degrade 4-fluorobenzoate (B1226621) by first converting it to 4-hydroxybenzoate. nih.gov

Ring Cleavage: Following dehalogenation, or sometimes preceding it, the aromatic ring is cleaved. This is typically accomplished by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic nucleus, leading to the formation of catechols or substituted catechols. nih.gov These catechols are then subject to further enzymatic reactions that open the aromatic ring, making the carbon skeleton available for central metabolism. nih.gov

While there is a lack of specific studies on the microbial degradation of 2,4-difluorobenzoate, the pathways observed for monofluorobenzoates provide a likely model. A putative pathway for 2,4-difluorobenzoate could involve initial dioxygenation to form a fluorinated catechol, followed by either dehalogenation and subsequent ring cleavage or direct ring cleavage of the fluorinated catechol. The presence of two fluorine atoms may pose a greater challenge for microbial enzymes compared to monofluorinated analogs.

Interactive Data Table: Summary of Potential Reactivity

| Transformation Type | Key Reactants/Conditions | Potential Products | Mechanistic Notes |

| Electrochemical | Electron transfer, Proton source | Monofluorobenzoates, Benzoic acid, Dimerized products | Involves radical anion intermediates. Pathway (defluorination vs. dimerization) is substrate and condition dependent. |

| Photochemical | UV light, Reactive oxygen species | Defluorinated products, Hydroxylated products, Mineralization products (CO2, H2O, F-) | Can proceed via direct photolysis or attack by photogenerated radicals. |

| Microbial | Aerobic/anaerobic bacteria, Dioxygenases, Dehalogenases | Fluorinated catechols, Dihydroxybenzoates, Ring cleavage products | Typically involves initial attack by dioxygenases, followed by dehalogenation and ring cleavage. |

Abiotic Hydrolysis and Photolysis

In aqueous environments, the environmental fate of an organic compound is significantly influenced by abiotic degradation processes, primarily hydrolysis and photolysis. For this compound, these processes govern its transformation and persistence in the absence of biological activity. In solution, this compound dissociates into the sodium cation (Na⁺) and the 2,4-difluorobenzoate anion. The chemical reactivity of the compound in aqueous media is therefore dictated by the behavior of the 2,4-difluorobenzoate anion.

Abiotic Hydrolysis

Based on the chemical structure of the 2,4-difluorobenzoate anion, it is expected to be resistant to hydrolysis under typical environmental pH conditions (pH 5-9). The carbon-fluorine (C-F) bonds on the aromatic ring are exceptionally strong and are not susceptible to cleavage by water. Similarly, the carboxylate group is stable and does not readily undergo hydrolytic transformation. While ester derivatives of benzoic acids can undergo hydrolysis, the carboxylate anion of this compound is not expected to react with water in this manner.

General knowledge of the chemistry of other per- and polyfluoroalkyl substances (PFAS) indicates that the C-F bond is highly resistant to degradation. itrcweb.org This resistance is a defining characteristic of many fluorinated organic compounds.

Interactive Data Table: Hydrolysis of this compound

| Parameter | Value | Conditions |

| Hydrolysis Rate Constant (kₕ) | Data not available | Environmental pH and temperature ranges |

| Hydrolysis Half-life (t₁/₂) | Expected to be very long; insignificant under typical environmental conditions. | Environmental pH and temperature ranges |

| Primary Hydrolysis Products | Not applicable due to high stability. | --- |

Photolysis

Photolysis is the degradation of a molecule caused by the absorption of light energy. This can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, where other substances in the water absorb light and produce reactive species that then degrade the molecule.

Specific studies detailing the photolysis quantum yield and environmental half-life of this compound are not extensively documented. However, research on related compounds, such as other fluorobenzoic acids and chlorobenzoic acids, can provide insights into potential photodegradation pathways. A study on the molecular conformation and electronic transitions of 2,4-difluorobenzoic acid has been conducted using UV spectroscopy, which is a prerequisite for understanding its photolytic potential. sigmaaldrich.com

Aromatic compounds, in general, can undergo photodegradation. For halogenated benzoic acids, this can involve the cleavage of the carbon-halogen bond. In the case of 2,4-difluorobenzoate, this could potentially lead to the formation of fluorinated intermediates and ultimately, through a series of reactions, to ring-opening and mineralization. The efficiency of this process would depend on factors such as the wavelength and intensity of light, the presence of photosensitizers in the water, and the quantum yield of the reaction.

For instance, the photolytic degradation of p-chlorobenzoic acid has been shown to follow pseudo-first-order kinetics. researchgate.net It is plausible that 2,4-difluorobenzoate would exhibit similar kinetic behavior, although the reaction rates would likely differ due to the different halogen substituents.

Interactive Data Table: Photolysis of this compound

| Parameter | Value | Conditions |

| Direct Photolysis Quantum Yield (Φ) | Data not available | Aqueous solution |

| Photolysis Half-life (t₁/₂) | Data not available | Specific light conditions (e.g., sunlight) |

| Primary Photolysis Products | Potentially hydroxylated and defluorinated intermediates. | --- |

Advanced Applications in Chemical and Environmental Sciences

Role as a Building Block in Complex Chemical Synthesis

The reactivity of the carboxyl group and the electronic effects of the fluorine atoms make Sodium 2,4-difluorobenzoate a versatile intermediate in organic synthesis. It is a fundamental component in the production of a range of specialized molecules for the pharmaceutical and industrial chemical sectors.

Synthesis of Pharmaceutical Intermediates

A primary application of 2,4-difluorobenzoic acid is in the pharmaceutical industry, where it serves as a critical intermediate for the synthesis of Active Pharmaceutical Ingredients (APIs). nbinno.com The presence of the difluorophenyl moiety is a key structural feature in several modern drugs. It is notably used in the synthesis of potent antifungal agents. arborpharmchem.com

Key pharmaceutical applications include:

Antifungal Drugs: It is a principal precursor in the manufacturing of triazole antifungal medications such as Fluconazole and Voriconazole. arborpharmchem.com

Other Intermediates: The compound is also used to create other important intermediates like 4-fluorosalicylic acid and 3,5-difluoroaniline, further expanding its role in medicinal chemistry. arborpharmchem.com

Production of Industrial Chemicals (Dyes, Agrochemicals)

Beyond pharmaceuticals, this compound is integral to the agrochemical and dye industries. The global market for 2,4-difluorobenzoic acid is driven by its expanding applications in these sectors. datainsightsmarket.com

Agrochemicals: The compound is a key intermediate in the synthesis of modern pesticides and herbicides. nbinno.com The inclusion of fluorine atoms can enhance the efficacy and selectivity of these crop protection agents. nbinno.com

Dyes: It is also listed as an intermediate in the production of dyes. datainsightsmarket.comlookchem.com While specific dye structures are proprietary, the use of fluorinated aromatics is a known strategy for modifying the color and stability of dye molecules.

Development of Advanced Materials

The unique electronic and structural characteristics imparted by the fluorine atoms make 2,4-difluorobenzoate a valuable component in materials science for creating materials with specialized properties.

Materials with Unique Electronic Properties

2,4-difluorobenzoic acid is utilized as an intermediate for liquid crystal materials. arborpharmchem.com Liquid crystals are essential for modern electronic displays, and the specific properties of fluorinated compounds, such as their polarity and molecular shape, are crucial for controlling the performance of liquid crystal displays (LCDs).

Luminescent Materials for Sensor and Display Technologies

Research has demonstrated that 2,4-difluorobenzoate can be used as a ligand to synthesize lanthanide complexes with significant luminescent properties. In one study, five distinct lanthanide complexes were successfully created using 2,4-difluorobenzoate and o-phenanthroline as ligands. researchgate.net These types of luminous materials have potential applications in designing Organic Light Emitting Diodes (OLEDs) and other optical molecular materials. researchgate.net The introduction of aromatic carboxylic acid ligands like 2,4-difluorobenzoate can effectively sensitize the fluorescence of lanthanide ions. frontiersin.org

Q & A

Q. What are the key physicochemical properties of sodium 2,4-difluorobenzoate, and how do they influence experimental design?

this compound (C7H3F2O2Na) is a fluorinated aromatic carboxylate. While direct data for this compound is limited, analogs like sodium 2,5-difluorobenzoate (molecular weight: 180.08 g/mol, boiling point: 244.7°C) and ethyl 2,4-difluorobenzoate (density: 1.222 g/cm³, solubility: insoluble in water) provide insights . Key considerations include:

Q. What synthetic routes are available for preparing this compound?

Common methods involve hydrolysis of esters or acid-base reactions:

- Ester Hydrolysis : Ethyl 2,4-difluorobenzoate (CAS 108928-00-3) can be saponified with NaOH in ethanol/water to yield the sodium salt .

- Direct Neutralization : Reacting 2,4-difluorobenzoic acid with sodium hydroxide in aqueous media. Optimize pH to avoid side reactions (e.g., decarboxylation). Purity can be assessed via HPLC (retention time ~2.15 min under reverse-phase conditions) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- HPLC : Monitor photolysis byproducts (e.g., 2,4-difluorobenzoic acid) using C18 columns and UV detection .

- NMR : Analyze <sup>19</sup>F NMR shifts (δ ~-110 to -120 ppm for aromatic fluorines) to confirm substitution patterns .

- Mass Spectrometry : ESI-MS in negative ion mode to verify molecular ion [M–Na]<sup>-</sup> (m/z ~157.03) .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, UV exposure) affect the photolytic stability of this compound?

Photolysis studies on julolidine 2,4-difluorobenzoate (a photolabile precursor) show 50–73% degradation under 365 nm UV (100 mW, 60 min). Solvent polarity impacts efficiency: higher conversion in CD3CN/D2O (9:1) than CD3OD due to reduced recombination . For sodium salts, consider:

- Quenching Mechanisms : Add radical scavengers (e.g., TEMPO) to suppress side reactions.

- Kinetic Analysis : Use time-resolved spectroscopy to quantify degradation rates.

Q. How can researchers resolve contradictions in synthetic yields reported for fluorinated benzoate derivatives?

Discrepancies often arise from:

- Impurity Profiles : Trace moisture in reagents (e.g., AlCl3) may hydrolyze intermediates. Use Karl Fischer titration for solvent drying .

- Isomer Separation : Co-elution of 2,4- and 2,5-difluorobenzoate isomers in HPLC. Optimize mobile phases (e.g., acetonitrile/0.1% TFA) .

- Crystallization Conditions : Sodium salts may form hydrates; vary temperature and antisolvents (e.g., acetone) to improve crystallinity .

Q. What strategies optimize the use of this compound in coordination chemistry or catalysis?

Fluorinated carboxylates act as ligands in metal-organic frameworks (MOFs):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.